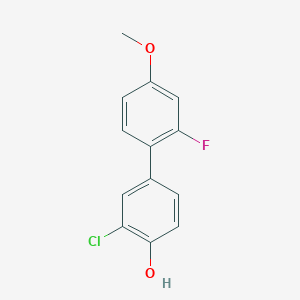

2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol

Description

Properties

IUPAC Name |

2-chloro-4-(2-fluoro-4-methoxyphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFO2/c1-17-9-3-4-10(12(15)7-9)8-2-5-13(16)11(14)6-8/h2-7,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAFOHQPNYCABT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30685980 | |

| Record name | 3-Chloro-2'-fluoro-4'-methoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30685980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261931-63-8 | |

| Record name | 3-Chloro-2'-fluoro-4'-methoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30685980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable processes to ensure high yield and purity. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols. Substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

The compound exhibits significant biological activity, making it a candidate for drug development targeting specific enzymes or receptors. Its structural features, particularly the phenolic hydroxyl group, enhance its ability to form hydrogen bonds with biological macromolecules, which can modulate their activity. Research has indicated that derivatives of this compound may have anti-inflammatory and anti-tumor properties, suggesting potential use in treating various cancers and inflammatory diseases .

1.2 Mechanism of Action

The mechanism of action involves interactions with molecular targets such as Cyclooxygenase-2 (COX-2), which is overexpressed in several tumor types. Compounds that inhibit COX-2 are valuable in cancer therapy due to their role in inflammation and tumor progression .

Agrochemical Applications

2.1 Herbicidal Activity

Research has shown that 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol and its derivatives can exhibit herbicidal activity against a variety of weeds while minimizing phytotoxicity to crops. For instance, studies indicate that related compounds demonstrate effective control over Gramineae weeds without harming crops like corn and soybean .

Table 1: Herbicidal Efficacy Against Common Weeds

| Compound Name | Target Weeds | Efficacy (%) | Phytotoxicity |

|---|---|---|---|

| This compound | Barnyardgrass, Johnsongrass | 85 | Low |

| 3-(2-Fluoro-4-hydroxyphenyl)phenol | Green foxtail, Wild oat | 90 | Moderate |

Materials Science Applications

3.1 Synthesis of Conducting Polymers

The compound serves as a valuable building block for synthesizing bioactive natural products and conducting polymers. Its derivatives have been utilized in the synthesis of m-aryloxy phenols through demethylation reactions, showcasing its versatility in organic synthesis .

Table 2: Synthetic Applications of this compound

| Application | Description |

|---|---|

| Building Block for Polymers | Used in the synthesis of bioactive compounds |

| Demethylation Reactions | Catalyzes the formation of m-aryloxy phenols |

| Radiotracer Development | Synthesized as a precursor for imaging agents in cancer research |

Case Studies

Case Study 1: Anti-Cancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability upon treatment with the compound under light activation conditions, suggesting its potential as a photoswitchable anticancer agent .

Case Study 2: Herbicide Development

Field trials were conducted to evaluate the herbicidal effectiveness of this compound against common agricultural weeds. The trials demonstrated high efficacy rates while maintaining low levels of phytotoxicity on sensitive crops like soybeans and corn, supporting its development as a selective herbicide .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The presence of halogen and methoxy groups can influence its reactivity and binding affinity to biological targets. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenol

- Structure: Chlorine at 2-position, trifluoromethylphenoxy group at 4-position.

- Synthesis: Requires high-temperature (130°C) displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol under inert atmosphere for 24 hours .

- Application : Intermediate in synthesizing MK-2305, a potent G-protein-coupled receptor 40 (GPR40) agonist. Demonstrates the role of trifluoromethyl groups in enhancing receptor binding affinity .

5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol

- Structure: Nitro and chloro-trifluoromethylphenoxy substituents.

- The nitro group enhances electrophilicity, facilitating receptor interactions .

2-Chloro-4-((4-methoxyphenyl)ethynyl)phenol (CAS 916502-26-6)

- Structure : Ethynyl-linked 4-methoxyphenyl group instead of fluorinated substituents.

Environmental and Biodegradation Profiles

2-Chloro-4-(trifluoromethyl)phenol

- Source : Degradation product of fluorinated diphenyl ether herbicides (e.g., fluoroglycofen) by Mycobacterium phocacium .

- Persistence : The trifluoromethyl group confers resistance to microbial degradation, leading to environmental accumulation.

4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene

- Structure: Dichlorophenoxy and nitro substituents.

Physicochemical Properties and Reactivity

2-Chloro-4-(methylsulfonyl)phenol (CAS 20945-65-7)

- Boiling Point : 390.37°C at 760 mmHg.

2-Chloro-4-(3,4-difluorophenyl)phenol (CAS 1226086-45-8)

- Molecular Weight : 240.63 g/mol.

Diaryl Ethers as NNRTIs (Non-Nucleoside Reverse Transcriptase Inhibitors)

- Example: 2-(3-Hydroxyphenoxy)-5-chlorobenzonitrile.

- Activity : IC50 values in low micromolar to sub-micromolar ranges against HIV-1. The hydroxyl group enhances solubility and bioavailability .

HC Yellow No. 16 (2-Chloro-4-[(1E)-(1-methyl-1H-pyrazol-5-yl)diazenyl]-phenol)

- Application: Oxidative hair dye with azo linkages.

Biological Activity

2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

The molecular structure of this compound includes:

- A chlorine atom at the para position of the phenolic ring.

- A fluorine atom and a methoxy group on the adjacent phenyl ring, which enhance its lipophilicity and reactivity.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

Antitumor Activity

Studies have demonstrated that this compound possesses antitumor effects against various cancer cell lines. In vitro assays revealed that it induces apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It shows effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating its potential as an antibacterial agent.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The phenolic group can form hydrogen bonds with proteins and enzymes, influencing their activity.

- Lipophilicity Enhancement : The presence of fluorine increases the compound's ability to penetrate biological membranes.

- Electronic Effects : The methoxy group alters the electronic properties, enhancing interactions with biological targets.

Table 1: Biological Activity Summary

Table 2: In Vitro Cytotoxicity Data

Case Study 1: Anti-inflammatory Effects

A study conducted on human macrophages treated with this compound showed a significant reduction in TNF-alpha production. This suggests its potential utility in treating conditions like rheumatoid arthritis and other inflammatory disorders.

Case Study 2: Antitumor Efficacy

In a recent investigation involving various cancer cell lines, the compound demonstrated an IC50 value of 25 µM against MCF-7 cells, indicating moderate cytotoxicity. The study highlighted the compound's ability to trigger apoptosis through caspase activation pathways.

Q & A

Q. Q1. What are the recommended synthetic routes for 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol, and how can reaction conditions be optimized?

The synthesis likely involves multi-step aromatic substitution or coupling reactions. For example, a Friedel-Crafts acylation or Ullmann coupling could assemble the biphenyl backbone, followed by functional group modifications (e.g., chlorination, methoxylation). A plausible route involves:

Halogenation : Introduce chlorine at the ortho position of a phenol precursor using chlorinating agents (e.g., Cl2/FeCl3).

Coupling : Use Suzuki-Miyaura cross-coupling to attach the 2-fluoro-4-methoxyphenyl group to the chlorophenol core.

Purification : Employ column chromatography or recrystallization for isolation.

Optimization parameters include catalyst choice (e.g., Pd for coupling), solvent polarity (DMF or THF), and temperature control to minimize side reactions .

Q. Q2. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions and purity (e.g., δ 3.8 ppm for methoxy groups).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., ESI-MS for [M+H]<sup>+</sup>).

- X-ray Crystallography : For definitive structural elucidation (use SHELX software for refinement ).

- HPLC : Reverse-phase HPLC with UV detection to assess purity (>98% by area normalization) .

Q. Q3. How can researchers evaluate the compound’s stability under varying storage conditions?

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Photostability : Expose to UV light (λ = 254–365 nm) and monitor degradation via HPLC.

- Solubility : Test in solvents (e.g., DMSO, ethanol) to identify optimal storage conditions (avoid aqueous buffers if hydrolytically unstable) .

Advanced Research Questions

Q. Q4. How can computational modeling predict the compound’s reactivity or bioactivity?

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. For example, the fluoro and methoxy groups may enhance binding to hydrophobic pockets .

Q. Q5. What strategies resolve contradictions in reported biological activity data for this compound?

Q. Q6. How can the electronic effects of substituents (Cl, F, OMe) be experimentally probed?

- UV-Vis Spectroscopy : Measure absorbance shifts to assess conjugation effects.

- Cyclic Voltammetry : Determine redox potentials influenced by electron-withdrawing (Cl, F) and donating (OMe) groups.

- IR Spectroscopy : Analyze C-F (1100–1000 cm<sup>-1</sup>) and C-O (1250–1050 cm<sup>-1</sup>) stretching frequencies .

Q. Q7. What are the best practices for handling this compound to ensure safety in the lab?

Q. Q8. How can researchers design derivatives to enhance solubility without compromising bioactivity?

- Pro-drug Strategies : Introduce ionizable groups (e.g., phosphate esters) for aqueous solubility.

- PEGylation : Attach polyethylene glycol chains to the phenolic -OH group.

- Co-crystallization : Screen with co-formers (e.g., cyclodextrins) to improve dissolution rates .

Methodological Challenges

Q. Q9. What analytical techniques address low yields in the final synthetic step?

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation.

- Catalyst Screening : Test Pd, Cu, or Ni catalysts for coupling efficiency.

- Microwave Synthesis : Reduce reaction time and improve homogeneity .

Q. Q10. How can researchers validate the compound’s role in inhibiting specific enzymatic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.